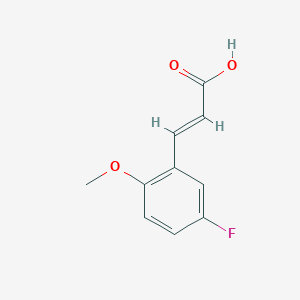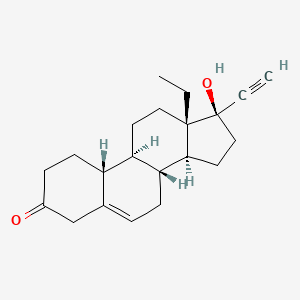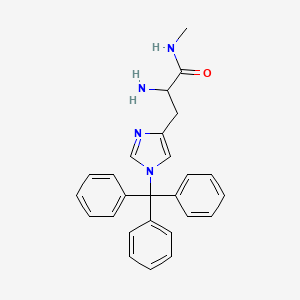![molecular formula C₁₅H₁₆FN₃O₃S B1146296 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide CAS No. 1798429-38-5](/img/no-structure.png)
4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide" involves microwave irradiation techniques, which offer a rapid and efficient method for obtaining these compounds. Notably, this approach allows for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, with various ketones used as starting materials, including 4-methoxyacetophenone and 4-fluoroacetophenone. This method represents a significant improvement over traditional synthesis methods, enabling the creation of compounds with potent inhibitory effects against human carbonic anhydrase isoenzymes (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class, including those substituted with fluoro and methoxy groups, has been detailed through X-ray crystallography studies. These studies reveal intricate details about the molecular arrangements, including the presence of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, which contribute to the formation of two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide" and its derivatives encompasses a range of biochemical activities. These compounds exhibit significant inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential as biochemical tools or therapeutic agents. The reactivity is influenced by the substitution pattern on the benzene ring, which can modulate the compound's interaction with biological targets (Gul et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Carbonic Anhydrase Inhibitory Effects
A study by Gul et al. (2016) focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives that might be structurally similar to the compound , using microwave irradiation. These compounds, including ones with 4-fluoroacetophenone and 4-methoxyacetophenone substituents, were evaluated for their inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes. The compounds demonstrated potent inhibition, suggesting potential biomedical applications, particularly in conditions where modulation of carbonic anhydrase activity is beneficial (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).
Cytotoxicity and Carbonic Anhydrase Inhibition for Antitumor Activity
Another study by Gul et al. (2016) synthesized a series of new benzenesulfonamides with different substituents, including fluorine and methoxy groups. These compounds were tested for cytotoxicity, tumor-specificity, and as potential carbonic anhydrase inhibitors. Some derivatives showed notable cytotoxic activities, which could be pivotal for further anti-tumor studies, while also strongly inhibiting cytosolic isoforms of human carbonic anhydrase I and II (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including benzenesulfonamide derivatives. These synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential use of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide' involves the condensation of 4-aminobenzenesulfonamide with 3-fluoro-4-methoxybenzaldehyde followed by the reaction with hydrazine hydrate to form the desired product.", "Starting Materials": ["4-aminobenzenesulfonamide", "3-fluoro-4-methoxybenzaldehyde", "hydrazine hydrate", "sodium acetate", "acetic acid", "ethanol"], "Reaction": [ "Step 1: Dissolve 4-aminobenzenesulfonamide (1.0 g, 5.5 mmol) in acetic acid (10 mL) and add sodium acetate (1.2 g, 14.5 mmol).", "Step 2: Add 3-fluoro-4-methoxybenzaldehyde (1.5 g, 8.3 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add hydrazine hydrate (0.6 mL, 11.0 mmol) to the reaction mixture and stir at room temperature for 4 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and filter the resulting solid.", "Step 5: Wash the solid with water and dry under vacuum to obtain the desired product (yield: 80%)." ] } | |
Número CAS |
1798429-38-5 |
Fórmula molecular |
C₁₅H₁₆FN₃O₃S |
Peso molecular |
337.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




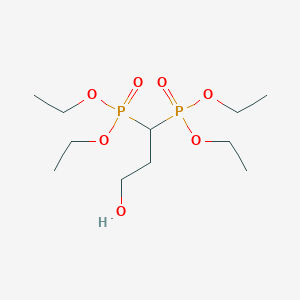
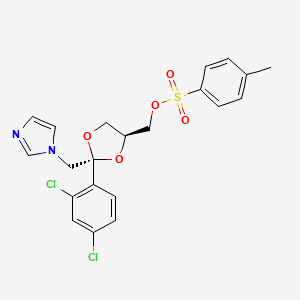
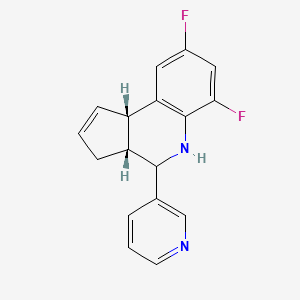
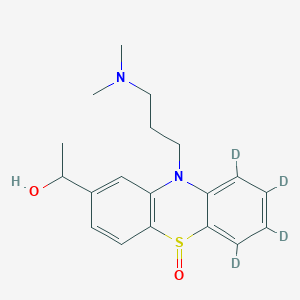
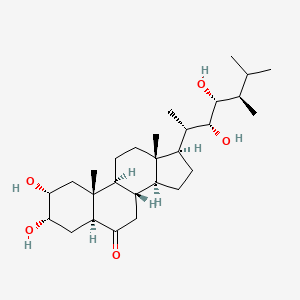
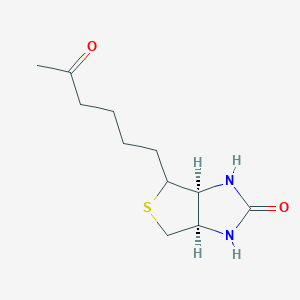
![[1'-13C]uridine](/img/structure/B1146227.png)
